molecular formula C21H21O3P B1583648 Tri-o-tolyl phosphite CAS No. 2622-08-4

Tri-o-tolyl phosphite

Cat. No. B1583648
CAS RN: 2622-08-4
M. Wt: 352.4 g/mol
InChI Key: BKHZQJRTFNFCTG-UHFFFAOYSA-N
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Description

Tri-o-tolyl phosphite, also known as Tris(o-tolyl)phosphine, is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide .


Synthesis Analysis

Tri(o-tolyl)phosphine can be synthesized by various methods. For instance, it can be produced by the reaction of tri(o-tolyl)phosphine with propargylic carbonates in the presence of a palladium catalyst . Another method involves the reaction of tri(o-tolyl)phosphine with boronic acids at room temperature .


Molecular Structure Analysis

The molecular weight of Tri-o-tolyl phosphite is 304.37 g/mol . It has a wide cone angle of 194° . The linear formula of this compound is (CH3C6H4)3P .


Chemical Reactions Analysis

Tri(o-tolyl)phosphine is used as a ligand in various chemical reactions. It is suitable for Silylation, Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Buchwald-Hartwig cross-coupling reactions . It has been identified as a highly efficient catalyst for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature .


Physical And Chemical Properties Analysis

Tri-o-tolyl phosphite is a white, water-insoluble solid that is soluble in organic solvents . It has a melting point of 123-125 °C . In solution, it slowly converts to the phosphine oxide .

Scientific Research Applications

Suzuki Coupling Reaction

  • Application Summary : Tri-o-tolyl phosphite is used as a catalyst in Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
  • Methods of Application : A catalytic system consisting of Pd2(dba)3·CHCl3 and tri-o-tolyl phosphite is used for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature .
  • Results or Outcomes : The reaction demonstrated excellent central-to-axial chirality transfer .

Direct Amination of Alcohols

  • Application Summary : Tri-o-tolyl phosphite is used in a ruthenium-catalyzed direct amination of alcohols .

Preparation of Tri-ortho-phosphinselenide

  • Application Summary : Tri-o-tolyl phosphite is used in the preparation of tri-ortho-phosphinselenide by reacting with selenium .

Cross Couplings

  • Application Summary : Tri-o-tolyl phosphite is used in various types of cross coupling reactions, including Suzuki-Miyaura Coupling, Negishi Coupling, Stille Coupling, and Heck Reaction .

Ligand in Homogeneous Catalysis

  • Application Summary : Tri-o-tolyl phosphite is used as a ligand in homogeneous catalysis . It has a wide cone angle of 194° and tends to cyclometalate when treated with metal halides and metal acetates .

Rhodium-Catalyzed Hydrogenation

  • Application Summary : Tri-o-tolyl phosphite is used in rhodium-catalyzed hydrogenation reactions .

Analysis of Human Hair, Nails, Indoor Air, Dust, and Window Wipes

  • Application Summary : Tri-o-tolyl phosphite is used in the analysis of human hair, nails, indoor air, dust, and window wipes by gas chromatography-mass spectrometry (GC-MS) .

Safety And Hazards

Tri-o-tolyl phosphite is considered hazardous. It can cause skin irritation and serious eye damage . It is also harmful if swallowed . It is recommended to use this chemical only under a chemical fume hood and to wear personal protective equipment/face protection .

properties

IUPAC Name

tris(2-methylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZQJRTFNFCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881239
Record name Tris(2-methylphenyl) phosphite
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, tris(methylphenyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tri-o-tolyl phosphite

CAS RN

2622-08-4, 25586-42-9
Record name Phosphorous acid, tris(2-methylphenyl) ester
Source CAS Common Chemistry
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Record name Tri-o-cresyl phosphite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, tris(methylphenyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-methylphenyl) phosphite
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Record name Tri-o-tolyl phosphite
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Record name TRI-O-CRESYL PHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
CA Tolman - Journal of the American Chemical Society, 1974 - ACS Publications
The reactions of 38 olefins with Ni [P (0-o-tolyl) 3] 3 have been investigated and equilibrium constants determined spectrophotometrically in benzene. Values of Kx at 25 vary from~ 10 “…
Number of citations: 228 pubs.acs.org
LJ Guggenberger - Inorganic Chemistry, 1973 - ACS Publications
… (tri-o-tolyl phosphite)nickel, (C2H3CN)Ni[(o-CH3C6H40)3P]2,and (ethylene)bis(tri-o-tolyl phosphite)… The crystal structures of (acrylonitrile)bis(trio-tolyl phosphite)nickel, (C2H3CN)Ni[(o-…
Number of citations: 70 pubs.acs.org
WC Seidel, CA Tolman - Inorganic Chemistry, 1970 - ACS Publications
… Spectrophotometric measurements show thataddition of tri-o-tolyl phosphite to a solution of the ethylene complex rapidly converts it to tris- and tetrakis(tri-otolyl phosphite)nickel …
Number of citations: 45 pubs.acs.org
LW Gosser, CA Tolman - Inorganic Chemistry, 1970 - ACS Publications
… The infrared spectrum of tris (tri-o-tolyl phosphite )nickel (Nujol) in the … (tri-o-tolyl phosphite)nickel, Ni[P(O-0-C6H4CHs)3]4, was prepared by the addition of 0.5 g of tri-o-tolyl …
Number of citations: 51 pubs.acs.org
CA Tolman, WC Seidel - Journal of the American Chemical …, 1974 - ACS Publications
… Preparation and Solution Behavior The isolable mixed complexes of tri-o-tolyl phosphite and monoenes on nickel(0) have the composition (olefin)NiL2. In the triphenyl phosphine-nickel…
Number of citations: 67 pubs.acs.org
SS Kampmann, BW Skelton, DA Wild… - … Section C: Structural …, 2015 - scripts.iucr.org
… In these original studies, the model and coordinatively unsaturated title complex tris(tri-o-tolyl phosphite-κP)nickel, Ni[P(O-o-tolyl 3 ) 3 ], (I) [link] , was reported, along with several other …
Number of citations: 8 scripts.iucr.org
E Singleton, E van der Stok - Journal of the Chemical Society, Dalton …, 1978 - pubs.rsc.org
… The much greater size of tri-otolyl phosphite, coupled with its similar properties to P(OPh), may greatly enhance its ability to form internally metal-carbon-bonded species. Thus, this, …
Number of citations: 7 pubs.rsc.org
E De Waal, Dirk JA*, Singleton, Eric** & Van … - South African Journal …, 1981 - journals.co.za
… At this stage it is not apparent what effect ligand size has on hydride formation, or why tri-o-tolyl phosphite, initially displaced from 1 by L', then competes favourably in the presence of a …
Number of citations: 2 journals.co.za
N Ahmad, EW Ainscough, TA James… - Journal of the Chemical …, 1973 - pubs.rsc.org
… Palladium derivatives containing bulky tri-o-tolyl phosphite or iodide ligands were obtained as trans-isomers or cis-trans mixtures, the remaining complexes occurred predominantly as …
Number of citations: 30 pubs.rsc.org
JJ Levison, SD Robinson - Journal of the Chemical Society A …, 1970 - pubs.rsc.org
Simple metathetical replacement reactions have been utilised to synthesise some triaryl phosphite complexes MX2[P(OR)3]4(M = Ru or Os; X = Cl, Br, or I) from the corresponding …
Number of citations: 29 pubs.rsc.org

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